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Compound of Interest

Compound Name: TMX-2172

Cat. No.: B15542857 Get Quote

For Researchers, Scientists, and Drug Development Professionals

TMX-2172 is a potent and selective dual degrader of Cyclin-Dependent Kinase 2 (CDK2) and

Cyclin-Dependent Kinase 5 (CDK5). As a Proteolysis Targeting Chimera (PROTAC), TMX-2172
offers a distinct mechanism of action compared to traditional kinase inhibitors, leading to the

targeted ubiquitination and subsequent proteasomal degradation of its targets. This guide

provides a comprehensive comparison of TMX-2172's cross-reactivity profile against other

kinases, supported by available experimental data.

Mechanism of Action
TMX-2172 is a heterobifunctional molecule composed of a ligand that binds to CDK2 and

CDK5, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary

complex formation facilitates the transfer of ubiquitin to CDK2 and CDK5, marking them for

degradation by the proteasome. This degradation mechanism is distinct from small molecule

inhibitors that only block the kinase activity.[1][2]
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Caption: Mechanism of action of TMX-2172.

Cross-Reactivity and Selectivity Profile
The selectivity of TMX-2172 has been evaluated against a broad panel of kinases,

demonstrating a high degree of specificity for CDK2 and CDK5.

Inhibitory Activity against Cyclin-Dependent Kinases
TMX-2172 exhibits potent inhibitory activity against CDK2 and CDK5, with significantly lower

activity against other cell cycle and transcriptional CDKs.
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Kinase IC₅₀ (nM)

CDK2/cyclin A 6.5

CDK5/p25 6.8

CDK1/cyclin B >1000

CDK4/cyclin D1 >1000

CDK6/cyclin D3 >1000

CDK7/cyclin H >1000

CDK9/cyclin T1 >1000

Data sourced from MedchemExpress and Teng

et al., 2020.[1][3]

Broad Kinase Selectivity Screen (KINOMEscan)
A KINOMEscan profiling of TMX-2172 against over 400 kinases at a concentration of 1 µM

revealed a high degree of selectivity. Only 14 kinases showed greater than 99% inhibition.

Notably, CDK2 was the only CDK that demonstrated potent inhibition in this panel (CDK1 was

not included in the screening panel).[1][4]

Proteome-Wide Degradation Selectivity
Quantitative mass spectrometry-based proteomics (SILAC) in OVCAR8 ovarian cancer cells

treated with 250 nM of TMX-2172 for 6 hours confirmed the selective degradation of CDK2 and

CDK5.[1][2]
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Protein Degradation in OVCAR8 cells

On-Target

CDK2 Effective Degradation

CDK5 Effective Degradation

Off-Target

AURKA Effective Degradation

RSK1 (RPS6KA1) Weak Degradation

JNK2 (MAPK9) Weak Degradation

STK33 Weak Degradation

Data from Teng et al., 2020.[1][2][4]

Immunoblot analysis in Jurkat cells treated with 250 nM TMX-2172 for 6 hours also showed

selective degradation of CDK2 and CDK5, with no effect on the levels of other cell cycle CDKs

(CDK1, CDK4, and CDK6) or transcriptional CDKs (CDK7 and CDK9).[1][2]

Comparison with Negative Control: ZXH-7035
To distinguish the effects of protein degradation from simple kinase inhibition, TMX-2172 was

compared to ZXH-7035. ZXH-7035 is a negative control compound that contains a methylated

glutarimide ring, rendering it incapable of binding to CRBN.[1] Consequently, ZXH-7035 inhibits

CDK2 activity but does not induce its degradation.

In OVCAR8 cells, TMX-2172 demonstrated an approximately 8.5-fold more potent growth rate

inhibitory effect compared to ZXH-7035, highlighting the pharmacological importance of CDK2

degradation.[5]

Experimental Protocols
Detailed, step-by-step protocols for the cross-reactivity studies of TMX-2172 are not fully

available in the public domain. However, the methodologies employed are standard techniques

in pharmacology and proteomics.
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KINOMEscan Profiling
This assay is typically performed by a commercial vendor (e.g., DiscoveRx). The general

principle involves quantifying the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase

bound to the solid support is measured using quantitative PCR of the DNA tag.

Assay Well
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Caption: KINOMEscan experimental workflow.

Immunoblotting
Cell Lysis: Jurkat or OVCAR8 cells were treated with TMX-2172 or vehicle control for the

specified time and concentration.[1][2] Cells were then lysed in a suitable buffer (e.g., RIPA

buffer) containing protease and phosphatase inhibitors.

Protein Quantification: Protein concentration in the lysates was determined using a standard

assay (e.g., BCA assay).

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or
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PVDF membrane.

Antibody Incubation: The membrane was blocked and then incubated with primary

antibodies specific for the proteins of interest (e.g., CDK2, CDK5, other CDKs, and a loading

control like actin or tubulin). This was followed by incubation with a horseradish peroxidase

(HRP)-conjugated secondary antibody.

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL)

detection system.

SILAC-Based Quantitative Proteomics
Metabolic Labeling: OVCAR8 cells were cultured in media containing "heavy" (¹³C₆, ¹⁵N₂-

lysine and ¹³C₆, ¹⁵N₄-arginine) or "light" (normal) amino acids to achieve complete

incorporation.

Treatment: "Heavy"-labeled cells were treated with TMX-2172, while "light"-labeled cells

were treated with a vehicle control.

Sample Preparation: "Heavy" and "light" cell populations were mixed, lysed, and the proteins

were digested into peptides.

LC-MS/MS Analysis: The peptide mixture was analyzed by liquid chromatography-tandem

mass spectrometry (LC-MS/MS). The mass difference between the "heavy" and "light"

peptides allowed for the relative quantification of protein abundance between the TMX-2172-

treated and control samples.

Caption: SILAC proteomics workflow.
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[https://www.benchchem.com/product/b15542857#cross-reactivity-studies-of-tmx-2172]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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